molecular formula C20H25N3O2 B5349061 6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide

Katalognummer B5349061
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: LHMOHCDQRUPUFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide, also known as CXB, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CXB is a nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitor that has been shown to have beneficial effects in various disease models.

Wissenschaftliche Forschungsanwendungen

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been extensively studied for its potential therapeutic applications in various disease models. This compound has been shown to have anti-inflammatory, anti-oxidative, and anti-fibrotic effects. This compound has been tested in animal models of cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure, and has shown promising results. This compound has also been studied in animal models of liver fibrosis, pulmonary fibrosis, and kidney injury, and has shown beneficial effects in reducing fibrosis and inflammation.

Wirkmechanismus

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide inhibits NADPH oxidase, which is a major source of reactive oxygen species (ROS) in various cells, including vascular smooth muscle cells, endothelial cells, and immune cells. This compound inhibits the production of ROS, which reduces oxidative stress and inflammation. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and fibrosis. This compound has been shown to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects
This compound has been shown to have beneficial effects on various biochemical and physiological parameters. This compound has been shown to reduce blood pressure in animal models of hypertension. This compound has also been shown to reduce atherosclerotic plaque formation and improve endothelial function in animal models of atherosclerosis. This compound has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. This compound has been shown to reduce liver fibrosis and improve liver function in animal models of liver injury. This compound has been shown to reduce pulmonary fibrosis and improve lung function in animal models of pulmonary fibrosis. This compound has been shown to reduce kidney injury and improve renal function in animal models of kidney injury.

Vorteile Und Einschränkungen Für Laborexperimente

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide has several advantages for lab experiments. This compound has high purity and high yield, which makes it easy to work with. This compound has been extensively studied in various disease models, which provides a wealth of information for researchers. This compound has been shown to have beneficial effects in various disease models, which makes it a promising candidate for further research. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. This compound is also a potent inhibitor of NADPH oxidase, which may have unintended consequences in some disease models.

Zukünftige Richtungen

There are several future directions for 6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide research. This compound has shown promising results in animal models of cardiovascular diseases, liver fibrosis, pulmonary fibrosis, and kidney injury. This compound could be further studied in clinical trials to evaluate its safety and efficacy in humans. This compound could also be tested in other disease models, such as neurodegenerative diseases, cancer, and autoimmune diseases. This compound could also be used as a tool compound to study the role of NADPH oxidase in various disease models. Overall, this compound has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential.

Synthesemethoden

The synthesis of 6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves a series of chemical reactions starting from 4-methoxybenzylamine and cyclobutanecarboxylic acid. The final step involves the coupling of 3-(4-methoxyphenyl)propylamine with nicotinic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Eigenschaften

IUPAC Name

6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-18-10-7-15(8-11-18)4-3-13-21-20(24)16-9-12-19(22-14-16)23-17-5-2-6-17/h7-12,14,17H,2-6,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOHCDQRUPUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)NC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.